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Compound of Interest

2,4,5-Trimethylaniline
Compound Name: _
hydrochloride

Cat. No.: B1235971

A Comparative Toxicological Guide to Trimethylaniline Isomers for Researchers and Drug
Development Professionals

This guide provides a comprehensive comparison of the known toxicological profiles of four
trimethylaniline isomers: 2,3,4-trimethylaniline, 2,4,5-trimethylaniline, 2,4,6-trimethylaniline, and
3,4,5-trimethylaniline. The objective of this document is to summarize key toxicological data,
outline the experimental methodologies used for their assessment, and visualize the pertinent
biological pathways to support informed decision-making in research and development. While
extensive data is available for 2,4,5- and 2,4,6-trimethylaniline, there is a notable scarcity of
public toxicological information for 2,3,4- and 3,4,5-trimethylaniline.

Comparative Toxicological Data

The toxicological effects of trimethylaniline isomers vary significantly, with data primarily
available for the 2,4,5- and 2,4,6-isomers. The primary toxicological concerns associated with
these aromatic amines include acute toxicity, methemoglobinemia, genotoxicity, and
carcinogenicity.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for the trimethylaniline
iIsomers. It is important to note the lack of available data for 2,3,4-trimethylaniline and 3,4,5-
trimethylaniline.
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LD50 (Oral, LD50 (Oral, Other Acute
Isomer CAS Number o
Rat) Mouse) Toxicity Data
2,3,4- Data not Data not
1467-35-2
Trimethylaniline available available
Toxic if
2,4,5- Data not swallowed, in
_ - 137-17-7 1250 mg/kg[1] _ _ _
Trimethylaniline available contact with skin,
or if inhaled[2][3].
Fatal if inhaled.
2,4,6- LC50 (Inhalation,
] B 88-05-1 743 mg/kg[4][5] 590 mg/kg[5]
Trimethylaniline Mouse) = 290
mg/m3/2h[5].
Causes skin and
serious eye
3,4,5- Data not Data not o
] N 1639-31-2 ) ] irritation; may
Trimethylaniline available available

cause respiratory

irritation[6].

Carcinogenicity and Genotoxicity

The carcinogenic and genotoxic potential of trimethylaniline isomers has been a significant

area of investigation, particularly for the 2,4,5- and 2,4,6-isomers.
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Isomer

Carcinogenicity

Genotoxicity

2,3,4-Trimethylaniline

Data not available

Data not available

2,4,5-Trimethylaniline

Carcinogenic in male and
female F344 rats and female
B6C3F1 mice, inducing

hepatocellular carcinomas[1]

[71(8]-

Mutagenic in Salmonella
typhimurium with metabolic
activation[1][8]. Mutagenic in
Drosophila melanogaster and

cultured rat fibroblasts[8].

2,4,6-Trimethylaniline

Evidence of carcinogenicity in
male and female mice and
male rats, inducing
hepatocellular and vascular
tumors in mice, and liver, lung,
and stomach tumors in male
rats[5]. IARC Group 3: Not
classifiable as to its

carcinogenicity to humans|[5].

Weakly mutagenic in
Salmonella typhimurium[5].
Mutagenic in the Drosophila
melanogaster wing spot test
and in cultured fibroblasts[5].
Induced DNA damage in V79
cells[9].

3,4,5-Trimethylaniline

Data not available

Data not available

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are summarized below based

on available information.

Acute Oral Toxicity (LD50)

The oral LD50 values were determined in studies involving the administration of the test

chemical to rats or mice. While the full experimental details from the original studies are not

readily available, the general procedure for determining acute oral toxicity (as per OECD

Guideline 423) involves the following steps:

» Animal Model: Typically, young adult rats (e.g., Sprague-Dawley or Wistar) or mice of a

single sex are used.

o Dosage: A single dose of the trimethylaniline isomer, dissolved or suspended in a suitable

vehicle (e.g., corn oil), is administered by oral gavage.
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e Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in
body weight for a period of 14 days.

e Necropsy: A gross necropsy of all animals is performed at the end of the observation period.

o LD50 Calculation: The LD50 value is calculated using appropriate statistical methods based
on the mortality data.

Carcinogenicity Bioassays

The carcinogenicity of 2,4,5-trimethylaniline and 2,4,6-trimethylaniline was evaluated in long-
term bioassays conducted by the National Cancer Institute (NCI) and others[5][7][8]. The
general protocol for these studies is as follows:

e Animal Models: Fischer 344 rats and B6C3F1 mice were used in the NCI bioassay of 2,4,5-
trimethylaniline[7]. Charles River CD rats and HaM/ICR mice were used in the studies by
Weisburger et al.[10].

o Administration: The test compounds were administered in the diet for an extended period,
typically 18 to 24 months[5][7][10].

e Dose Levels: Multiple dose levels were used to establish a dose-response relationship. For
example, in the NCI study of 2,4,5-trimethylaniline, rats received 200 or 800 ppm and mice
received 50 or 100 ppm in their diet for 101 weeks[7].

e Observation: Animals were observed daily for clinical signs of toxicity. Body weights were
recorded regularly.

o Pathology: At the end of the study, all animals were subjected to a complete necropsy, and a
wide range of tissues were examined microscopically for evidence of neoplastic and non-
neoplastic lesions.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemicals[11][12].
The general procedure involves:
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o Tester Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine
(i.e., they cannot synthesize it) are used.

o Metabolic Activation: The test is conducted with and without a mammalian metabolic
activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

o Exposure: The tester strains are exposed to various concentrations of the trimethylaniline
isomer on a minimal agar plate.

e Incubation: The plates are incubated for 48-72 hours.

o Evaluation: The number of revertant colonies (colonies that have regained the ability to
synthesize histidine) is counted. A significant increase in the number of revertant colonies
compared to the control indicates a mutagenic effect.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of aromatic amines, including trimethylaniline isomers, is largely attributed to their
metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes in the
liver[13][14]. This metabolic activation is a critical initiating step in their toxic effects.

Metabolic Activation of Trimethylanilines

The following diagram illustrates the general metabolic activation pathway for aromatic amines.

Click to download full resolution via product page

Caption: Metabolic activation pathway of trimethylanilines leading to toxicity.
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This pathway highlights the central role of N-hydroxylation in the bioactivation of
trimethylanilines. The resulting N-hydroxy metabolites are reactive and can undergo further
activation to form highly electrophilic nitrenium ions, which can covalently bind to DNA, leading
to mutations and potentially cancer.

Induction of Methemoglobinemia

A significant acute toxic effect of many aromatic amines is the induction of methemoglobinemia,
a condition where the iron in hemoglobin is oxidized from the ferrous (Fe?*) to the ferric (Fe3*)
state, rendering it unable to transport oxygen[15]. The N-hydroxy metabolites of aromatic
amines can participate in a redox cycle within red blood cells, leading to the formation of
methemoglobin[14].
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Caption: Mechanism of methemoglobin formation by trimethylaniline metabolites.

This diagram illustrates the cyclic process where the N-hydroxy metabolite oxidizes hemoglobin
to methemoglobin and is itself converted to a nitroso derivative. The nitroso derivative can then
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be reduced back to the N-hydroxy form, perpetuating the cycle and leading to an accumulation
of methemoglobin.

Conclusion

The available toxicological data indicate that 2,4,5-trimethylaniline and 2,4,6-trimethylaniline
are of significant concern due to their acute toxicity, mutagenic potential, and carcinogenicity in
animal models. The primary mechanism of toxicity for these compounds involves metabolic
activation to reactive intermediates that can cause cellular damage. In contrast, there is a
significant lack of publicly available toxicity data for 2,3,4-trimethylaniline and 3,4,5-
trimethylaniline, highlighting a need for further research to fully characterize the toxicological
profiles of all trimethylaniline isomers. Researchers and drug development professionals should
exercise caution when handling any of these isomers and consider their potential for toxicity in
risk assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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